Product packaging for Methyl (2,4,6-trichlorophenoxy)acetate(Cat. No.:CAS No. 51550-51-7)

Methyl (2,4,6-trichlorophenoxy)acetate

Cat. No.: B11944814
CAS No.: 51550-51-7
M. Wt: 269.5 g/mol
InChI Key: VRXNMSKLUBJWBC-UHFFFAOYSA-N
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Description

Historical Development and Academic Trajectory of Phenoxyacetic Acid Derivatives

The journey of phenoxyacetic acid derivatives began with the synthesis of phenoxyacetic acid itself in 1880. wikipedia.org A pivotal moment in their history occurred during World War II with the discovery that chlorinated phenoxy compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), acted as selective herbicides. chemcess.com This discovery, introduced commercially in 1946, revolutionized agriculture by enabling the selective control of broad-leaf weeds in monocot crops like cereals and corn. wikipedia.org

The initial success of compounds like 2,4-D and (4-chloro-2-methylphenoxy)acetic acid (MCPA) spurred further research, leading to the development of a wide range of derivatives. wikipedia.orgchemcess.com The academic trajectory of these compounds has since diversified significantly. Initially focused on their herbicidal properties, research now encompasses various fields:

Medicinal Chemistry: Scientists have synthesized and investigated phenoxyacetic acid derivatives for a variety of potential therapeutic activities, including antibacterial, anti-inflammatory, anti-mycobacterial, and as agonists for receptors like the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. jetir.orgnih.govnih.gov

Organic Synthesis: The phenoxyacetic acid scaffold is recognized as a versatile starting point for synthesizing more complex molecules and heterocyclic compounds like pyrazolines. researchgate.netnih.gov Various synthetic methodologies, including microwave-assisted synthesis, have been developed to create libraries of these derivatives for further study. mdpi.comchemicalbook.com

Environmental Science: The widespread use of phenoxy herbicides has led to research on their occurrence, transformation, and photochemical degradation in the aquatic environment. nih.gov

The synthesis of phenoxyacetic acids and their esters typically involves the reaction of a substituted phenol (B47542) with a haloacetic acid or its ester. wikipedia.orgchemicalbook.com A common method is the reaction of a phenolate (B1203915) anion with a chloroacetate, which proceeds via nucleophilic attack to form an ether bond. wikipedia.org

Structural Characteristics and Chemical Classification within the Phenoxy Compound Family

Methyl (2,4,6-trichlorophenoxy)acetate is structurally defined by a phenoxyacetic acid core, which is an O-phenyl derivative of glycolic acid. wikipedia.org Its specific characteristics arise from the substituents on the phenyl ring and the esterification of the carboxylic acid group.

Key Structural Features:

Phenoxy Group: It contains a phenyl group (a benzene (B151609) ring) attached to an oxygen atom, which is characteristic of all phenoxy compounds. chemicalbull.comfishersci.at

Ether Linkage: An ether bond connects the phenoxy group to the acetyl group (-OCH₂C(=O)-). wikipedia.org

Trichlorination: The phenyl ring is substituted with three chlorine atoms at positions 2, 4, and 6.

Methyl Ester: The carboxylic acid functional group of the parent acid, (2,4,6-trichlorophenoxy)acetic acid, is converted to a methyl ester (-C(=O)OCH₃). uni.lu

Chemical Classification:

Phenoxy Compound: Broadly, it is classified as a phenoxy compound due to the C₆H₅-O- moiety. chemicalbull.comfishersci.at

Phenoxyacetic Acid Derivative: More specifically, it is a derivative of phenoxyacetic acid. hmdb.ca

Chlorophenoxyacetate: The presence of chlorine atoms on the phenyl ring places it in the sub-category of chlorophenoxyacetic acids. nih.gov

Aryl Ether: The structure contains an aryl group bonded to an ether oxygen. wikipedia.org

Ester: It is a methyl ester of a carboxylic acid.

The precise arrangement of the three chlorine atoms on the benzene ring significantly influences the molecule's chemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₇Cl₃O₃ uni.lu
Molecular Weight269.513 g/mol sigmaaldrich.com
Monoisotopic Mass267.94608 Da uni.lu
InChI KeyVRXNMSKLUBJWBC-UHFFFAOYSA-N uni.lu
Predicted XlogP3.7 uni.lu

Research Landscape and Identified Knowledge Gaps Pertaining to this compound

A significant finding from a review of scientific literature and chemical databases is the profound lack of specific research focused on this compound. Major chemical compound databases indicate that no specific literature or patent data is available for this particular molecule. uni.luuni.lu One supplier notes that it provides the chemical for early discovery research but does not collect analytical data, and the buyer is responsible for confirming its identity and purity. sigmaaldrich.com

This represents a major knowledge gap. While extensive research exists for the broader category of phenoxyacetic acids and their derivatives, particularly herbicidal compounds like 2,4-D and 2,4,5-T, this specific ester remains largely uncharacterized in academic or industrial literature. wikipedia.orgchemcess.comnih.gov

The research landscape for closely related compounds, however, is rich. For instance, the parent acid, 2,4,6-trichlorophenoxyacetic acid, is known to be used in plant cell culture testing and as a post-emergence herbicide. chemicalbook.com The synthesis of this parent acid has been described via microwave-assisted methods starting from 2,4,6-trichlorophenol (B30397) and ethyl chloroacetate, followed by hydrolysis. chemicalbook.com

The absence of dedicated studies on this compound means that its specific physical properties (e.g., melting point, boiling point), biological activity, and potential applications are unknown. Research into its synthesis, characterization, and biological screening could therefore represent a novel area of investigation within the broader field of phenoxy compound chemistry.

Compound Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7Cl3O3 B11944814 Methyl (2,4,6-trichlorophenoxy)acetate CAS No. 51550-51-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51550-51-7

Molecular Formula

C9H7Cl3O3

Molecular Weight

269.5 g/mol

IUPAC Name

methyl 2-(2,4,6-trichlorophenoxy)acetate

InChI

InChI=1S/C9H7Cl3O3/c1-14-8(13)4-15-9-6(11)2-5(10)3-7(9)12/h2-3H,4H2,1H3

InChI Key

VRXNMSKLUBJWBC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1Cl)Cl)Cl

Origin of Product

United States

Synthetic Pathways and Derivatization Research of Methyl 2,4,6 Trichlorophenoxy Acetate

Established Synthetic Routes to Methyl (2,4,6-trichlorophenoxy)acetate

The primary and most established synthetic route to this compound is through the direct esterification of its corresponding carboxylic acid, 2,4,6-trichlorophenoxyacetic acid. This transformation is a classic example of Fischer-Speier esterification, a fundamental reaction in organic chemistry.

The process involves reacting 2,4,6-trichlorophenoxyacetic acid with methanol (B129727) in the presence of a strong acid catalyst. The catalyst, typically sulfuric acid or hydrochloric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is reversible, and to drive the equilibrium towards the formation of the methyl ester, excess methanol is often used, or water is removed from the reaction mixture as it is formed.

While specific industrial-scale production details for this compound are not extensively documented in public literature, the synthesis of analogous phenoxy esters, such as the esters of 2,4,5-T, is well-established and follows this esterification principle with the corresponding alcohol. nih.gov

A general representation of the reaction is as follows:

Reaction Scheme: Fischer-Speier Esterification

The reaction conditions are generally mild, though they can be optimized to improve yield and reaction time.

Parameter Typical Condition
Reactants 2,4,6-Trichlorophenoxyacetic acid, Methanol
Catalyst Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
Solvent Excess Methanol often serves as the solvent
Temperature Reflux
Reaction Time Several hours, dependent on scale and catalyst concentration

Precursor Chemistry and its Role in the Synthesis of 2,4,6-Trichlorophenoxyacetic Acid

The synthesis of this compound is critically dependent on the availability of its immediate precursor, 2,4,6-trichlorophenoxyacetic acid. The synthesis of this acid is a two-step process, starting from more basic chemical feedstocks.

Step 1: Synthesis of 2,4,6-Trichlorophenol (B30397)

The key intermediate is 2,4,6-trichlorophenol. sigmaaldrich.commerckmillipore.com This is typically produced through the direct chlorination of phenol (B47542). The challenge in this step is to control the regioselectivity of the chlorination to favor the 2,4, and 6 positions on the phenol ring. google.comgoogle.com Uncontrolled chlorination can lead to a mixture of mono-, di-, and other trichlorinated isomers. sciencemadness.org To achieve high yields of the desired 2,4,6-isomer, specific catalysts and reaction conditions are employed. One patented method involves using mercaptoethylamine as a catalyst, which acts as a positioning agent, reducing the formation of other isomers like 2,3,6- and 2,4,5-trichlorophenol (B144370) and achieving a total yield of over 96%. google.com

Parameter Condition for High-Yield 2,4,6-Trichlorophenol Synthesis
Starting Material Phenol
Chlorinating Agent Chlorine gas
Catalyst Mercaptoethylamine
Temperature 50 - 80 °C
Purification Sweating crystallization

Step 2: Synthesis of 2,4,6-Trichlorophenoxyacetic Acid

With 2,4,6-trichlorophenol in hand, the acetic acid side chain is introduced via a Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comfrancis-press.com This reaction involves the deprotonation of the phenolic hydroxyl group with a base to form the more nucleophilic phenoxide ion. The resulting 2,4,6-trichlorophenoxide then reacts with a haloacetic acid, typically chloroacetic acid, in a nucleophilic substitution reaction to form the ether linkage and yield 2,4,6-trichlorophenoxyacetic acid. gordon.edumiracosta.edu The reaction is typically performed in an aqueous or alcoholic medium.

Reaction Scheme: Williamson Ether Synthesis

Exploration of Esterification and Transesterification Reactions Involving this compound

While specific research focusing exclusively on the esterification and transesterification of this compound is limited, the principles of these reactions are well-understood for this class of compounds.

Esterification: As detailed in section 2.1, direct Fischer-Speier esterification is the standard method for its formation from the parent carboxylic acid. The reactivity of the carboxylic acid can be enhanced by converting it to a more reactive derivative, such as an acyl chloride. Reacting the acyl chloride of 2,4,6-trichlorophenoxyacetic acid with methanol would provide a more rapid and irreversible route to the methyl ester, avoiding the equilibrium limitations of Fischer esterification.

Transesterification: this compound can undergo transesterification in the presence of another alcohol and a catalyst (acid or base). For example, reacting the methyl ester with a higher boiling point alcohol, such as n-butanol, would lead to the formation of Butyl (2,4,6-trichlorophenoxy)acetate. To drive this reaction to completion, the methanol formed as a byproduct would typically be removed by distillation. This method is a common strategy for producing a variety of esters from a single methyl ester precursor. The synthesis of various esters of the related 2,4,5-T, such as the isooctyl ester and butoxyethanol ester, demonstrates the industrial application of this type of reaction. nih.govnist.gov

Investigation of Regioselectivity and Stereochemical Control in Synthesis (if applicable)

Stereochemical Control: The issue of stereochemical control is not applicable in the synthesis of this compound. The molecule does not possess any chiral centers, and its precursors are also achiral. Therefore, no stereoisomers are possible, and no steps in the synthesis require stereochemical control.

Regioselectivity: Regioselectivity is a crucial consideration in the synthesis of the key precursor, 2,4,6-trichlorophenol. The direct chlorination of phenol is an electrophilic aromatic substitution reaction. The hydroxyl group is a strong activating, ortho-, para-directing group. This inherent directing effect means that without control, a mixture of 2-chlorophenol, 4-chlorophenol, 2,4-dichlorophenol, 2,6-dichlorophenol, and the desired 2,4,6-trichlorophenol will be formed. sciencemadness.org

Achieving high regioselectivity for the 2,4,6-trichloro isomer requires careful selection of catalysts and reaction conditions that favor exhaustive chlorination at the ortho and para positions while minimizing the formation of other isomers. researchgate.netscientificupdate.com Research has explored various catalytic systems to enhance regioselectivity in phenol chlorinations, including the use of thiourea (B124793) derivatives, selenoethers, and various sulfides in conjunction with chlorinating agents like N-chlorosuccinimide or sulfuryl chloride. scientificupdate.comacs.orgtandfonline.com For industrial production, methods like the one using mercaptoethylamine as a catalyst have been developed to ensure high yields of the specific 2,4,6-trichlorophenol isomer, which is essential for the subsequent synthesis steps. google.com

Environmental Dynamics and Transformation of Methyl 2,4,6 Trichlorophenoxy Acetate

Photolytic Degradation Mechanisms and Kinetics in Aquatic and Atmospheric Systems

There is no available research specifically detailing the photolytic degradation mechanisms or kinetics of Methyl (2,4,6-trichlorophenoxy)acetate in either aquatic or atmospheric environments.

For related phenoxyacetic acid herbicides, photolysis is a recognized degradation pathway. For instance, the photodegradation of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) in aqueous solutions when exposed to UV light involves both the cleavage of a carbon-chlorine bond and photoionization. nih.gov This process leads to the formation of various hydroxylated products. nih.gov Similarly, the photocatalytic degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) has been demonstrated using titanium dioxide (TiO2) as a catalyst, a process that can be accelerated by hydrogen peroxide. nih.govresearchgate.net The rate of photodegradation for these related compounds is often influenced by factors such as pH and the presence of photosensitizers. nih.govresearchgate.net

Microbial Biotransformation Pathways and Metabolite Identification in Soil and Water Ecosystems

No studies have been identified that investigate the microbial biotransformation of this compound, its metabolic pathways, or the microbial consortia involved.

However, the biodegradation of the structurally related compound 2,4,6-trichlorophenol (B30397) (2,4,6-TCP) has been studied.

Research on 2,4,6-TCP has shown that it can be degraded under both aerobic and anaerobic conditions. Aerobic degradation by microbial consortia, often isolated from activated sludge, can lead to the complete mineralization of 2,4,6-TCP. nih.gov In some cases, the presence of a primary substrate, or co-substrate, can enhance the rate of degradation. nih.govmdpi.com

Anaerobic degradation of 2,4,6-TCP has also been observed, often proceeding through reductive dechlorination to form less chlorinated phenols. mdpi.com Some studies have explored sequencing anaerobic and aerobic conditions to achieve complete mineralization, where the anaerobic phase is responsible for dechlorination and the aerobic phase for the breakdown of the resulting phenolic intermediates. uni.lu

Microbial consortia capable of degrading 2,4,6-TCP have been characterized and often include bacteria from the phylum Proteobacteria. nih.govmdpi.com Specific genera such as Pseudomonas and Agrobacterium have been identified in cultures that can degrade 2,4,6-TCP, particularly when a co-substrate like phenol (B47542) is available. nih.gov For the related herbicide 2,4,5-T, a pure culture of Pseudomonas cepacia has been shown to utilize it as a sole source of carbon and energy. asm.org

Adsorption, Leaching, and Environmental Transport Studies in Various Media

There is no specific information available regarding the adsorption, leaching, or environmental transport of this compound.

For related phenoxyacetic acids like MCPA and 2,4-D, adsorption in soil is a key process influencing their transport and potential for leaching into groundwater. nih.govresearchgate.net The extent of adsorption is often correlated with the soil's organic carbon content and pH. nih.govresearchgate.net Generally, lower pH values increase the adsorption of these acidic herbicides. Leaching of these compounds is a concern, and their mobility is inversely related to their adsorption affinity for soil particles. herts.ac.uk The esterification of the carboxylic acid group, as in this compound, would likely increase its hydrophobicity and could lead to stronger adsorption to soil organic matter compared to its parent acid, thereby potentially reducing its leaching potential. However, without experimental data, this remains speculative.

Persistence and Dissipation Kinetics in Different Environmental Compartments

No data exists on the persistence or dissipation kinetics of this compound in soil, water, or other environmental compartments.

The persistence of related phenoxyacetic acid herbicides in the environment is variable. For example, 2,4,5-T is known to be relatively persistent in soil, while the degradation of MCPA can be more rapid, with half-lives in topsoils reported to be in the range of days to weeks. nih.govherts.ac.uk The persistence of these compounds is highly dependent on environmental conditions such as soil type, temperature, moisture, and the presence of adapted microbial populations. nih.gov

Ecological Interactions and Bioactivity Research of Methyl 2,4,6 Trichlorophenoxy Acetate in Non Human Systems

Effects on Plant Physiological Processes and Growth Regulation Mechanisms

Limited specific research exists on the direct effects of Methyl (2,4,6-trichlorophenoxy)acetate on plant physiology. However, insights can be drawn from studies on its parent compound, 2,4,6-trichlorophenoxyacetic acid (2,4,6-T), and other chlorinated phenoxyacetic acid herbicides. These compounds are known to act as synthetic auxins, which can profoundly disrupt normal plant growth and development.

Investigations into Cellular and Subcellular Responses in Plant Models

Phenoxyacetic acids, as a class, are recognized for their ability to mimic the natural plant hormone auxin, indole-3-acetic acid (IAA). regulations.gov At the cellular level, synthetic auxins can lead to uncontrolled cell division and elongation, disruption of vascular tissues, and ultimately, plant death. They are known to target the SCF-TIR1/AFB E3 ubiquitin ligase complex, which is central to auxin signaling and the degradation of Aux/IAA repressor proteins. regulations.govnih.gov This disruption of auxin homeostasis is a key mechanism of their herbicidal action.

Transcriptomic and Proteomic Analyses of Plant Exposure to this compound

Currently, there is a notable absence of transcriptomic and proteomic studies specifically investigating the effects of this compound on plants. Such studies would be invaluable in elucidating the molecular mechanisms underlying its bioactivity. In broader research on auxin-like herbicides, it is known that they can induce significant changes in gene expression and protein profiles. These changes are often related to stress responses, hormone signaling pathways, and metabolic processes. For instance, auxin-inducible glutathione S-transferases (GSTs) have been identified as being involved in the metabolism or transport of chlorinated substances that are structurally related to auxins. nih.gov

Comparative Analysis with Other Phenoxy Auxin Mimics

While a direct comparative analysis of this compound with other phenoxy auxin mimics is limited by the lack of specific data, general comparisons can be made based on the broader class of chlorinated phenoxyacetic acids. The herbicidal activity of these compounds is influenced by the number and position of chlorine atoms on the phenoxy ring. mdpi.com

For example, 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) are well-known potent auxin herbicides. hpc-standards.com The addition of a third chlorine atom, as in 2,4,5-T, does not necessarily alter the fundamental auxin-like activity but can affect its persistence and specificity. universiteitleiden.nl Research on tobacco GSTs showed that both 2,4-D and 2,4,5-T could inhibit their activity, suggesting similar modes of interaction at the molecular level. universiteitleiden.nl In contrast, non-chlorinated phenoxyacetic acid did not show this inhibitory effect, highlighting the importance of the chlorine substituents. nih.govuniversiteitleiden.nl

The ester form of phenoxy herbicides, such as this compound, is generally more readily absorbed by plants due to higher solubility in the plant cuticle. mdpi.com Following absorption, these esters are believed to be hydrolyzed to their corresponding acid forms, which are the active herbicidal agents. mdpi.comnih.gov

CompoundCommon NameKey Characteristics
This compound Not applicableEster form, likely hydrolyzed to the active acid in plants. Specific bioactivity data is scarce.
2,4,6-Trichlorophenoxyacetic acid 2,4,6-TParent acid of the methyl ester. Known to have anti-auxin or weak auxin activity depending on the plant system. uchicago.eduoup.comashs.org
2,4-Dichlorophenoxyacetic acid 2,4-DWidely used phenoxy auxin herbicide. mdpi.com
2,4,5-Trichlorophenoxyacetic acid 2,4,5-TPotent phenoxy auxin herbicide, use now largely restricted. hpc-standards.com

Impact on Microbial Communities and Ecosystem Function

Specific studies on the impact of this compound on microbial communities are not available. However, research on related phenoxyacetic acid herbicides indicates that they can be subject to microbial degradation in the environment. The persistence and impact of these herbicides are therefore closely linked to the composition and activity of soil and aquatic microbial communities.

Some microorganisms are capable of utilizing phenoxyacetic acids as a source of carbon and energy, leading to their breakdown. epa.gov The rate of degradation can be influenced by environmental factors such as oxygen availability. For instance, the biodegradation of 2,4-D and 2,4,5-T has been shown to be more efficient under aerobic conditions. The structure of the herbicide, including the number and position of chlorine atoms, also affects its susceptibility to microbial degradation.

Aquatic Ecotoxicological Studies on Non-Target Organisms (e.g., algae, invertebrates, fish models), focusing on ecological impact.

There is a significant lack of specific aquatic ecotoxicological data for this compound. Safety data sheets for the parent compound, 2,4,6-trichlorophenoxyacetic acid, often indicate that no data is available for its toxicity to fish, daphnia, algae, and microorganisms. echemi.comchemicalbook.com

However, monitoring studies have detected 2,4,6-trichlorophenoxyacetic acid in river water, although its presence has not been directly linked to acute toxic effects on aquatic fauna at the measured concentrations. bundesumweltministerium.de Generally, ester forms of phenoxy acids are considered to exhibit higher toxicity than their acid and salt forms. nih.gov This is an important consideration for the potential ecological impact of this compound.

Organism TypeCompoundFinding
Aquatic Fauna2,4,6-Trichlorophenoxyacetic acidDetected in river water, but acute toxic effects were considered unlikely at the observed concentrations. bundesumweltministerium.de
Fish, Daphnia, Algae2,4,6-Trichlorophenoxyacetic acidNo specific toxicity data available in several safety assessments. echemi.comchemicalbook.com

Terrestrial Ecotoxicological Studies on Non-Target Organisms (e.g., soil invertebrates), focusing on ecological impact.

Direct research on the terrestrial ecotoxicological effects of this compound on non-target organisms like soil invertebrates is not documented in the available literature. For the broader class of phenoxyacetic acid herbicides, the primary route of dissipation in soil is microbial degradation. epa.gov The impact on soil organisms would likely be related to the concentration of the herbicide and its persistence in the soil environment. High concentrations of some herbicides can have transient negative effects on soil microbial activity.

Advanced Analytical Methodologies for Detection and Quantification of Methyl 2,4,6 Trichlorophenoxy Acetate

Chromatographic Techniques (GC-MS, LC-MS) for Environmental and Biological Matrices

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the cornerstones for the analysis of Methyl (2,4,6-trichlorophenoxy)acetate and its parent acid in environmental and biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Due to its inherent volatility, the methyl ester can be analyzed directly by GC-MS. However, the more common analytical approach for this class of herbicides involves the analysis of the parent acid, 2,4,6-trichlorophenoxyacetic acid, which requires a derivatization step to increase its volatility for GC analysis. The most common derivatization is methylation to form the corresponding methyl ester, which is in fact this compound.

Research on related chlorinated phenoxy acid methyl esters provides insight into the likely GC-MS conditions for this compound. For instance, a study on the determination of various chlorophenoxy acid methyl esters utilized gas chromatography with high-resolution quadrupole time-of-flight mass spectrometry (GC-QTOFMS) epa.gov. This technique offers the advantage of soft ionization, leading to enhanced molecular ions and reduced fragmentation, which aids in compound identification epa.gov.

Typical GC-MS methods for similar compounds employ capillary columns such as HP-5MS or DB-5MS. The oven temperature is programmed to achieve optimal separation of the analytes. For example, a program might start at a lower temperature and ramp up to a final temperature, which is then held for a few minutes to ensure all compounds have eluted epa.gov. The injector is typically operated in splitless mode to maximize the transfer of the analyte to the column, enhancing sensitivity epa.gov.

Table 1: Illustrative GC-MS Conditions for the Analysis of Chlorinated Phenoxy Acid Methyl Esters

Parameter Condition Reference
Column HP-5MS (30 m x 0.25 mm id, 0.25 µm film thickness) epa.gov
Carrier Gas Helium (1.5 mL/min) epa.gov
Oven Program 40°C to 200°C at 30°C/min, then to 300°C at 4°C/min (hold 3 min) epa.gov
Injector Temp. 285°C (splitless mode) epa.gov
MS Source Temp. 230°C epa.gov
Transfer Line Temp. 300°C epa.gov
Ionization Mode Soft Ionization (e.g., using an MPPI source with Argon) epa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become a preferred method for the analysis of many pesticides, including chlorinated phenoxyacetic acids. A key advantage of LC-MS is its ability to analyze less volatile and more polar compounds directly, often eliminating the need for derivatization.

For the analysis of this compound, it is likely that the primary focus of LC-MS methods would be on its hydrolysis product, 2,4,6-trichlorophenoxyacetic acid. Environmental and biological samples are often subjected to hydrolysis to convert any esters to the parent acid before analysis illinois.edu. This approach ensures that the total concentration of the herbicide is measured.

Modern LC-MS/MS methods utilize techniques like Multiple Reaction Monitoring (MRM) for highly selective and sensitive quantification illinois.eduplos.org. Negative electrospray ionization (ESI-) is commonly employed for the analysis of the acidic form of these herbicides illinois.edu. The mobile phase typically consists of an acidified water and acetonitrile (B52724) gradient, used with a C18 reversed-phase column illinois.eduwdh.ac.id.

Spectroscopic Approaches (e.g., NMR, IR, UV-Vis) and Their Applications in Research

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are invaluable tools in the research and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O (carbonyl) group of the ester, the C-O (ether) linkage, and the C-Cl bonds on the aromatic ring. The NIST WebBook provides an IR spectrum for the related compound 2,4,6-trichlorophenol (B30397), which shows strong absorptions in the regions characteristic of O-H and C-O stretching, as well as aromatic ring vibrations nist.gov. An IR spectrum for another related compound, 2-Methyl-2-(2,4,5-trichlorophenoxy)ethyl 2,2,3-trichloropropionate, is also available and shows the expected carbonyl and C-O stretching frequencies nist.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The trichlorophenyl group in this compound would give rise to characteristic absorption bands in the UV region. Studies on the photocatalytic degradation of 2,4,6-trichlorophenol have utilized UV-Vis spectroscopy to monitor the disappearance of the parent compound, which shows a distinct absorption maximum researchgate.net. The position and intensity of the absorption bands for this compound would be similar to its parent phenol (B47542), though slight shifts may occur due to the phenoxyacetate (B1228835) group.

Development and Validation of Novel Detection Methods with Enhanced Sensitivity and Selectivity

The ongoing need for more rapid, sensitive, and field-portable detection methods has driven the development of novel analytical technologies for herbicides and other environmental pollutants.

One promising area is the development of biosensors. For example, a novel cyanobacterial biosensor has been created for the detection of a range of herbicides epa.govcarlroth.com. This biosensor utilizes a genetically modified cyanobacterium that expresses the luciferase gene. The presence of toxic compounds like herbicides inhibits the metabolic activity of the cyanobacterium, leading to a decrease in bioluminescence, which can be easily measured epa.govcarlroth.com. Such biosensors offer the potential for rapid and cost-effective screening of environmental samples epa.govcarlroth.com.

Another innovative approach involves advanced mass spectrometry techniques. Direct Analysis in Real Time (DART) coupled with high-resolution mass spectrometry, such as an Orbitrap mass analyzer, allows for the rapid screening of pesticides in water samples with minimal sample preparation nist.gov. This method has the potential to provide a high-throughput analysis of contaminating substances nist.gov.

Furthermore, novel methods are being developed to enhance the detectability of challenging analytes. For instance, a method has been proposed for the quantification of 2,4,6-trichlorophenol by converting it to the more volatile and easily detectable 2,4,6-trichloroanisole (B165457) using a microbial strain mdpi.com. This approach significantly lowers the limit of detection compared to the direct analysis of the polar phenol mdpi.com. Similar strategies could potentially be adapted for the analysis of the hydrolysis product of this compound.

High-throughput screening systems are also being developed to identify new chemicals that can activate plant defense mechanisms, offering an alternative to traditional pesticides nih.gov. These systems could also be adapted for the detection of existing herbicidal compounds.

Sample Preparation and Extraction Strategies for Complex Matrices in Environmental and Biological Studies

The effective extraction and cleanup of analytes from complex matrices such as soil, water, and biological tissues are critical for accurate and reliable quantification. The choice of sample preparation technique depends on the analyte's properties, the matrix, and the analytical method to be used.

For chlorinated phenoxyacetic acids and their esters, common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). EPA Method 8151, for example, describes an extraction procedure for chlorinated herbicides in environmental samples illinois.edu. This often involves adjusting the pH of the sample to ensure the analytes are in a suitable form for extraction. For the analysis of the parent acids, the sample is typically acidified to a low pH to protonate the carboxylic acid group, making it more extractable into an organic solvent illinois.edu.

A common LLE procedure for liquid samples involves using a separatory funnel with a suitable organic solvent. For solid samples like soil, ultrasonic or pressurized fluid extraction may be employed. After extraction, a cleanup step is often necessary to remove interfering co-extractives. Gel permeation chromatography (GPC) and the use of adsorbents like Florisil are common cleanup techniques epa.gov.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become popular for the extraction of pesticide residues from a wide variety of food and environmental matrices nist.gov. This method involves an initial extraction with an organic solvent like acetonitrile, followed by a partitioning step with salts to remove water and a dispersive SPE (dSPE) cleanup step to remove interferences nist.gov.

For biological samples, such as urine or serum, extraction methods often involve protein precipitation followed by LLE or SPE. The complexity of biological matrices often necessitates more rigorous cleanup procedures to minimize matrix effects in the final analysis.

Computational and Theoretical Investigations of Methyl 2,4,6 Trichlorophenoxy Acetate

Molecular Modeling and Conformational Analysis

Molecular modeling of Methyl (2,4,6-trichlorophenoxy)acetate is fundamental to understanding its three-dimensional structure and flexibility, which in turn dictate its biological activity and environmental interactions. The process typically begins with constructing the molecule's 2D structure and converting it into a 3D model.

Conformational analysis is then performed to identify the most stable spatial arrangements of the atoms (conformers). The molecule's structure is not rigid; rotation can occur around single bonds, particularly the C-O-C ether linkage and the O-C-C=O ester group. These rotations give rise to various conformers with different energy levels. Computational methods, such as molecular mechanics or more accurate quantum mechanical calculations, are used to calculate the potential energy of the molecule as a function of these rotational angles (dihedral angles).

Studies on similar molecules, like substituted 6-methyl-4-hydroxy-2-pyrones, have utilized techniques such as steady-state kinetic Nuclear Overhauser Effect (NOE) measurements and X-ray diffraction to determine preferred conformations in solution and the solid state. ethz.ch For this compound, theoretical calculations would aim to locate the global energy minimum conformation, which is the most likely structure the molecule will adopt. The analysis would reveal the preferred orientation of the acetate (B1210297) side chain relative to the trichlorophenoxy ring, a key factor in how the molecule docks with biological receptors.

Structure-Activity Relationship (SAR) Studies Relevant to Biological Interactions and Environmental Fate

Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure correlates with its biological or environmental effects. drugdesign.org The goal is to identify the key structural features (pharmacophores or toxophores) responsible for a compound's activity. drugdesign.org For this compound, SAR studies would focus on its herbicidal activity and its persistence and degradation in the environment.

While specific SAR studies on this compound are not widely published, extensive research on the broader class of phenoxyacetic acid herbicides provides a strong basis for analysis. nih.gov Key structural aspects influencing activity in this class include:

The Phenoxy Ring Substitution: The number, type, and position of halogen substituents on the aromatic ring are critical. The three chlorine atoms in the 2, 4, and 6 positions on the phenoxy ring of this molecule significantly influence its electronic properties, lipophilicity, and resistance to metabolic degradation.

The Acetic Acid Side Chain: The ether linkage and the carboxylic acid (or in this case, methyl ester) group are crucial for the auxin-mimicking herbicidal action. The esterification of the carboxyl group to form a methyl ester alters properties like solubility and uptake by plants.

The Ester Group: The methyl ester group in this compound makes the molecule more lipophilic than its parent acid, 2,4,6-Trichlorophenoxyacetic acid. This can affect its transport across plant cuticles and cell membranes. Inside the plant, this ester may be hydrolyzed back to the active acidic form.

Computational SAR, or Quantitative Structure-Activity Relationship (QSAR), models use statistical methods to correlate calculated molecular descriptors (e.g., electronic properties, steric factors, hydrophobicity) with observed activity. For this compound, a QSAR model could predict its herbicidal potency or its potential for bioaccumulation based on descriptors derived from its computed structure.

Quantum Chemical Calculations of Reactivity, Degradation Pathways, and Spectroscopic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure and reactivity of this compound. Research on related phenoxyacetic acids often employs DFT methods with specific basis sets (e.g., pbe1pbe/6-311g(d,p) or B3LYP/6-311+G(d,p)) to optimize molecular geometries and calculate various properties. nih.govresearchgate.net

Reactivity and Degradation Pathways: Calculations can identify sites within the molecule that are most susceptible to chemical or enzymatic attack.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap is a measure of chemical reactivity and stability.

Electrostatic Potential Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The carbonyl oxygen and the ether oxygen are typically electron-rich sites, while the carbonyl carbon is an electron-poor site susceptible to nucleophilic attack, such as hydrolysis of the ester.

Reaction Pathway Modeling: Quantum calculations can model the transition states and energy barriers for potential degradation reactions, such as hydroxylation of the aromatic ring or cleavage of the ether bond, providing a theoretical basis for predicting its environmental degradation pathways.

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, which can be used to confirm the molecule's structure and identity. PubChemLite provides predicted collision cross-section (CCS) values for various adducts of this compound, which are computationally derived properties relevant to mass spectrometry. uni.lu

Environmental Fate Prediction Models Based on Computational Chemistry Approaches

Predicting the environmental fate of agrochemicals like this compound is crucial for risk assessment. Computational models are widely used for this purpose, often in a tiered approach. stone-env.com These models simulate the movement and transformation of chemicals in various environmental compartments like soil, water, and air.

Computational chemistry provides key input parameters for these fate models:

Physicochemical Properties: Properties like water solubility, vapor pressure, and the octanol-water partition coefficient (LogP) are critical. The predicted XLogP3 value for the parent acid is 3.6, indicating a tendency to partition into fatty tissues and organic matter in the soil rather than remaining in the water. nih.gov The methyl ester would be expected to have an even higher LogP value.

Degradation Rates: Quantum chemical calculations of reaction barriers can be used to estimate rates of abiotic degradation processes like hydrolysis and photolysis.

Sorption Coefficients: The interaction energy between this compound and models of soil components (like humic substances or clay minerals) can be calculated to predict the soil sorption coefficient (Koc). This value determines how strongly the chemical binds to soil, affecting its potential for leaching into groundwater.

Commonly used environmental fate models include LEACHP (Leaching Estimation and Chemistry Model), RZWQM (Root Zone Water Quality Model), and SWAT (Soil and Water Assessment Tool). stone-env.com These models integrate the physicochemical properties with data on soil type, climate, and agricultural practices to predict the concentration and persistence of the compound in the environment.

Future Directions and Emerging Research Avenues for Methyl 2,4,6 Trichlorophenoxy Acetate

Integration with Advanced Omics Technologies in Environmental Research

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to dissect the intricate interactions between environmental contaminants and biological systems at a molecular level. nih.govvu.nl Future research should prioritize the application of these powerful tools to understand the ecotoxicological impact of Methyl (2,4,6-trichlorophenoxy)acetate.

Integrative multi-omics studies, which combine different omics datasets, can provide a holistic view of the toxicological mechanisms. For instance, a combined transcriptomic and metabolomic approach could reveal how exposure to this compound alters gene expression and metabolic pathways in soil microorganisms or aquatic organisms. nih.gov This can help in identifying specific biomarkers of exposure and effect, which are crucial for early-detection and environmental monitoring. Studies on other herbicides have shown that such approaches can reveal adverse effects on crucial processes like energy and nucleotide metabolism. nih.gov

Table 1: Potential Applications of Omics Technologies in the Study of this compound

Omics TechnologyPotential ApplicationResearch Goal
Transcriptomics Analysis of RNA transcripts in exposed organisms. nih.govIdentify genes and signaling pathways affected by the compound, providing insights into its mode of action.
Proteomics Study of the entire set of proteins in an organism. nih.govUncover changes in protein expression that can indicate cellular stress and specific toxicological responses.
Metabolomics Comprehensive analysis of metabolites within a biological system. nih.govDetect alterations in metabolic pathways, offering a functional readout of the physiological impact of the compound.
Multi-omics Integration of data from two or more omics disciplines. nih.govProvide a systems-level understanding of the toxicological effects and improve the prediction of health risks.

Development of Sustainable Synthesis and Degradation Strategies for this compound

The principles of green chemistry are increasingly guiding the synthesis and management of chemical compounds. Future research into this compound should focus on developing more sustainable and environmentally benign methods for both its production and breakdown.

Current synthesis methods for related phenoxyacetic acids often involve the use of chlorinated phenols and chloroacetic acid. researchgate.net Research into greener synthesis routes could explore the use of less hazardous starting materials and more efficient, atom-economical reactions, potentially under continuous-flow conditions to enhance safety and yield. nih.gov

On the degradation front, advanced oxidation processes (AOPs) and enzymatic degradation present promising avenues. AOPs, such as those involving Fenton reactions, can effectively break down recalcitrant organic molecules into more biodegradable forms. researchgate.net Furthermore, the enzymatic degradation of esters is a rapidly advancing field. nih.gov Identifying and engineering esterases that can specifically hydrolyze the methyl ester bond of this compound would be a significant step towards developing targeted bioremediation technologies. researchgate.net Research has shown that some esterases can be highly effective in degrading pyrethroid esters, suggesting potential for similar success with phenoxyacetate (B1228835) esters. frontiersin.org

Exploration of Novel Bioremediation and Phytoremediation Approaches

Bioremediation and phytoremediation are cost-effective and environmentally friendly technologies for cleaning up contaminated sites. researchgate.net The future of managing potential contamination from this compound will likely rely heavily on harnessing biological systems.

Research has demonstrated that various microorganisms, including bacteria and fungi, can degrade phenoxy herbicides. researchgate.net The key is to identify and cultivate microbial consortia or genetically engineered microorganisms that can efficiently mineralize this compound. The transfer of catabolic genes, such as the tfdA gene which codes for a 2,4-D oxygenase, has been shown to enhance the degradation of phenoxyacetic acids in soil. nih.govresearchgate.net Similar strategies could be explored for the target compound.

Phytoremediation, the use of plants to remove, degrade, or contain environmental contaminants, also holds significant promise. researchgate.net Research should focus on identifying plant species that can effectively take up and metabolize this compound. The interactions between plants and their root-associated microbes (rhizoremediation) can be particularly powerful, as root exudates can stimulate microbial degradation of contaminants in the soil. researchgate.net

Table 2: Potential Bioremediation and Phytoremediation Strategies

StrategyOrganisms/PlantsMechanism of Action
Bioremediation Bacteria (e.g., Pseudomonas sp.), Fungi (e.g., Phanerochaete chrysosporium)Enzymatic degradation and mineralization of the compound. researchgate.netnih.gov
Phytoremediation To be identifiedUptake, translocation, and metabolism of the compound by plants.
Rhizoremediation Plant-microbe partnershipsPlant roots provide a favorable environment and exudates that stimulate microbial degradation in the rhizosphere. researchgate.net

Interdisciplinary Research on Environmental Fate and Ecological Risk Assessment Frameworks

A comprehensive understanding of the environmental fate and ecological risks of this compound is essential for its responsible management. This requires an interdisciplinary approach that integrates environmental chemistry, toxicology, and ecological modeling. agronomy.orgconfex.com

Future research must focus on determining key environmental parameters for this specific compound, such as its soil sorption coefficient (Koc), hydrolysis rate, and potential for leaching and runoff. agronomy.org Computer models can then be used to simulate its environmental distribution and persistence under various climatic and soil conditions. frontiersin.org

Ecological risk assessments should be conducted to evaluate the potential harm to non-target organisms, including aquatic life, soil invertebrates, and terrestrial plants. europa.eubyu.edu This involves determining the predicted no-effect concentration (PNEC) and comparing it with the predicted environmental concentration (PEC). While direct toxicological data for this compound is scarce, initial assessments can be informed by data from structurally similar compounds, with the clear understanding that further compound-specific testing is necessary. researchgate.net It is also important to consider the potential toxicity of its transformation products, which in some cases can be more harmful than the parent compound. nih.govresearchgate.net

Table 3: Key Components of an Ecological Risk Assessment Framework

ComponentDescriptionKey Research Needs for this compound
Hazard Identification Determining the potential adverse effects on non-target organisms.Acute and chronic toxicity testing on a range of representative species.
Exposure Assessment Quantifying the environmental concentrations of the compound.Studies on environmental fate, transport, and persistence.
Dose-Response Assessment Characterizing the relationship between exposure level and the magnitude of the adverse effect.Establishing no-observed-adverse-effect levels (NOAELs) and lowest-observed-adverse-effect levels (LOAELs).
Risk Characterization Integrating hazard and exposure data to estimate the likelihood and severity of adverse effects in the environment.Development of risk quotients and comparison with levels of concern.

Q & A

Q. What are the standard synthetic routes for Methyl (2,4,6-trichlorophenoxy)acetate?

The synthesis typically involves esterification of 2,4,6-trichlorophenoxyacetic acid with methanol under acidic catalysis. A general method includes:

  • Dissolving the acid in methanol with concentrated sulfuric acid as a catalyst.
  • Refluxing the mixture for 4–6 hours to drive esterification to completion.
  • Quenching the reaction in ice water, followed by filtration, washing, and recrystallization from ethanol to isolate the product .
    Modifications may include optimizing reaction time or catalyst concentration for higher yields.

Q. How is this compound characterized structurally?

Key characterization methods include:

  • NMR spectroscopy : To confirm the ester group (e.g., methyl protons at δ ~3.7 ppm) and aromatic chlorines.
  • Mass spectrometry : Molecular ion peaks at m/z ~294 (C9_9H7_7Cl3_3O3_3) and fragmentation patterns to validate the structure.
  • Chromatography (HPLC/GC) : For purity assessment, using reverse-phase columns with UV detection at 254 nm .

Q. What are the known biological activities or toxicological profiles of this compound?

While direct toxicological data for the methyl ester is limited, structurally related phenoxyacetates (e.g., 2,4-D and 2,4,5-T) exhibit herbicidal activity by mimicking auxins, disrupting plant cell growth. Environmental studies suggest persistence due to chlorine substitution, requiring biodegradation assays under aerobic/anaerobic conditions .

Advanced Research Questions

Q. What strategies are used for isotopic labeling in this compound for metabolic studies?

Deuterated analogs (e.g., Methyl 2,4-dichlorophenoxy-3,5,6-d3_3-acetate) are synthesized by:

  • Replacing specific hydrogen atoms with deuterium via acid-catalyzed exchange or using deuterated methanol during esterification.
  • Characterization via mass spectrometry to confirm isotopic purity (e.g., 98 atom% D) .
    This enables tracking metabolic pathways in soil or biological systems using LC-MS/MS.

Q. How does the substitution pattern of chlorine atoms affect the compound's reactivity and environmental persistence?

  • Ortho/para chlorines : Increase steric hindrance, reducing enzymatic hydrolysis rates.
  • Environmental persistence : The 2,4,6-trichloro configuration enhances stability against photodegradation and microbial action compared to mono- or di-chlorinated analogs.
  • Structure-activity relationships (SAR) : Compare herbicidal potency with 2,4-D (2,4-dichloro) and 2,4,5-T (2,4,5-trichloro) using plant bioassays .

Q. What analytical challenges arise in quantifying trace levels of this compound in environmental samples?

Challenges include:

  • Matrix interference : Co-eluting compounds in soil/water extracts, mitigated by SPE cleanup or using deuterated internal standards.
  • Detection limits : Achieve sub-ppb sensitivity via GC-ECD (electron capture detection) or HPLC-MS/MS with MRM transitions.
  • Isomer discrimination : Differentiate from 2,4,5-trichloro analogs using high-resolution MS or retention time mapping .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValueSource
Molecular Weight293.51 g/molCalculated
Boiling Point~243°C (estimated)
LogP (Octanol-Water)~3.2 (predicted)EPI Suite

Q. Table 2. Common Synthetic Byproducts

ByproductCauseMitigation
Dichlorophenoxyacetic acidIncomplete esterificationExtended reflux time
Chlorinated phenolsAcid hydrolysisNeutralize post-reaction

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.